molecular formula C8H10FNO B1341759 (4-Fluoro-2-methoxyphenyl)methanamine CAS No. 870563-60-3

(4-Fluoro-2-methoxyphenyl)methanamine

Cat. No.: B1341759
CAS No.: 870563-60-3
M. Wt: 155.17 g/mol
InChI Key: OUYQGZMPYJPPER-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)methanamine: is an organic compound with the molecular formula C8H10FNO It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (4-Fluoro-2-methoxyphenyl)methanamine typically begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde.

    Reductive Amination: One common method involves the reductive amination of 4-fluoro-2-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to accelerate the reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Fluoro-2-methoxyphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-methoxyphenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The fluorine and methoxy substituents on the benzene ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-2-methoxybenzylamine): Similar structure but lacks the methanamine group.

    (4-Fluoro-2-methoxyphenol): Contains a hydroxyl group instead of the methanamine group.

    (4-Fluoro-2-methoxybenzoic acid): Contains a carboxylic acid group instead of the methanamine group.

Uniqueness

(4-Fluoro-2-methoxyphenyl)methanamine is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQGZMPYJPPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590650
Record name 1-(4-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870563-60-3
Record name 1-(4-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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